REACTION_CXSMILES
|
[CH:1]([C:4]1[C:9]([OH:10])=[C:8]([N+:11]([O-])=O)[CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)C.O>[NH2:11][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:1]([CH3:2])[CH3:3])[C:9]=1[OH:10] |f:1.2.3|
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=CC(=C1O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11.53 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting orange solution was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane (50 mL) and water (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=CC=C1)C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.792 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |